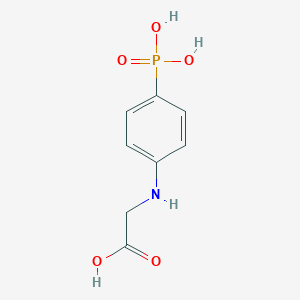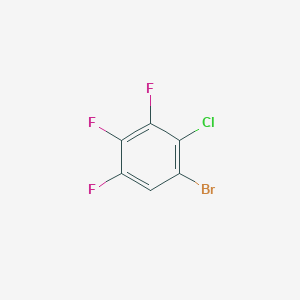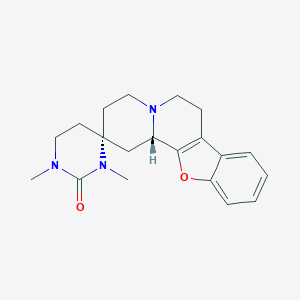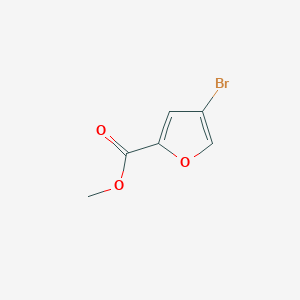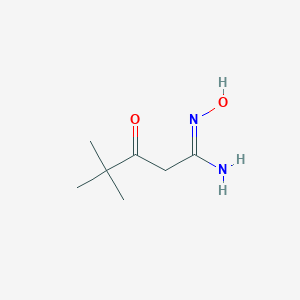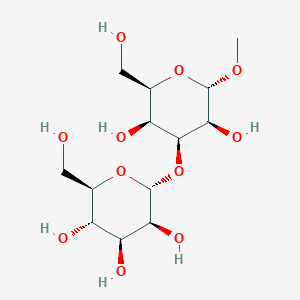
Methyl 3-O-mannopyranosyltalopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-mannopyranosyltalopyranoside is a naturally occurring compound that has been found to exhibit various biological activities. It is commonly known as MMT and is a glycoside derivative of talose. MMT has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of MMT is not fully understood, but it is believed to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as IL-6 and TNF-α, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMT has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field. These include the development of novel MMT derivatives with enhanced biological activity, the investigation of MMT's potential as a drug delivery agent, and the exploration of its potential for use in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, MMT is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of MMT is not fully understood, it has been shown to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells. The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field.
Métodos De Síntesis
MMT can be synthesized through various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis of MMT from talose and methyl α-D-mannopyranoside. The process involves the use of various chemical reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
MMT has been extensively studied for its potential therapeutic applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Número CAS |
114375-70-1 |
|---|---|
Nombre del producto |
Methyl 3-O-mannopyranosyltalopyranoside |
Fórmula molecular |
C13H24O11 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
Clave InChI |
WOKXHOIRHHAHDA-LTFRSEQISA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Sinónimos |
M 3-O-MT methyl 3 O-alpha-D-mannopyranosyl-alpha-D-talopyranoside methyl 3-O-mannopyranosyltalopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



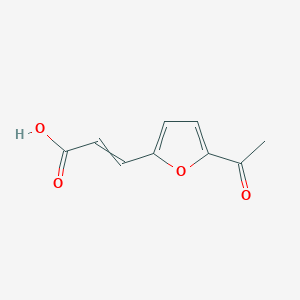

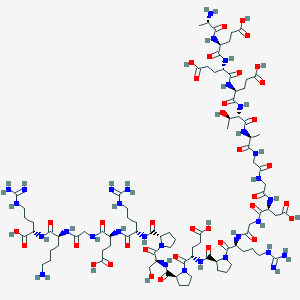
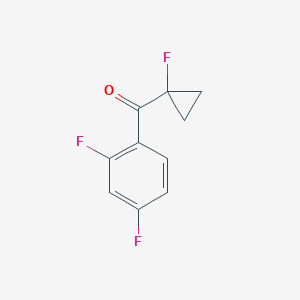
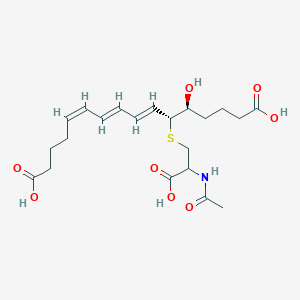
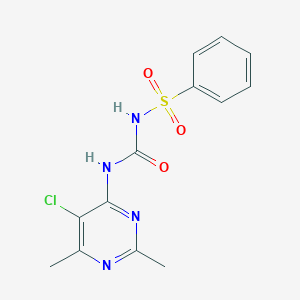
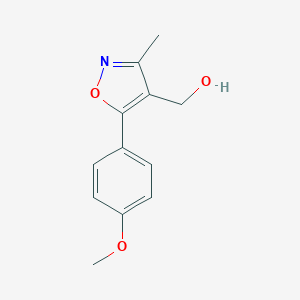
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
